![molecular formula C16H16O B13948891 2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the biphenyl core is substituted with a carboxaldehyde group at the 3-position and three methyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactions are often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL-.
Análisis De Reacciones Químicas
Types of Reactions
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxylic acid derivative of 2,4,6-trimethylbiphenyl.
Reduction: 3-hydroxymethyl derivative of 2,4,6-trimethylbiphenyl.
Substitution: 2,4,6-trimethylbiphenyl derivatives with nitro or halogen substituents.
Aplicaciones Científicas De Investigación
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its aromatic and aldehyde functionalities, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the biphenyl core.
3,5-Dimethylbenzaldehyde: Similar aldehyde functionality but different methyl substitution pattern.
Biphenyl-4-carboxaldehyde: Similar biphenyl core but different substitution pattern.
Uniqueness
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an aldehyde group on the biphenyl core makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-3-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-9-12(2)16(13(3)15(11)10-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clave InChI |
LVWXHPMYGNHPGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


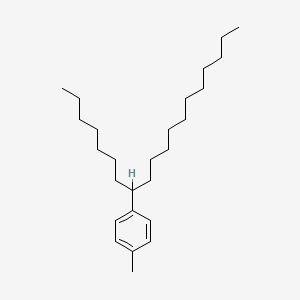
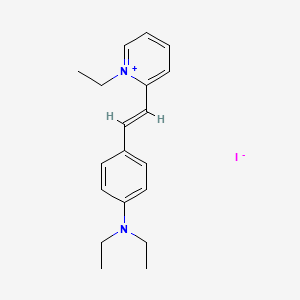
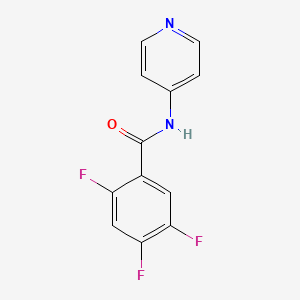

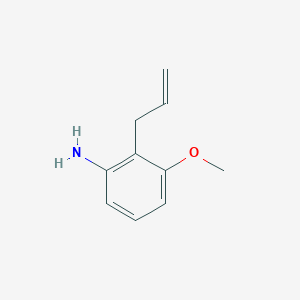
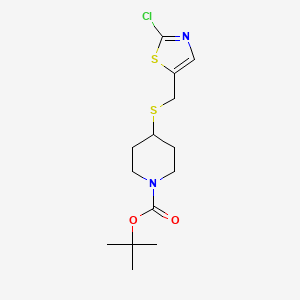
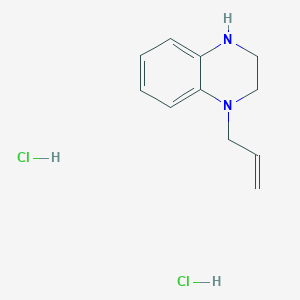
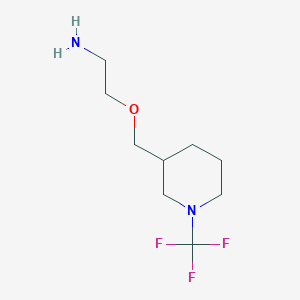
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
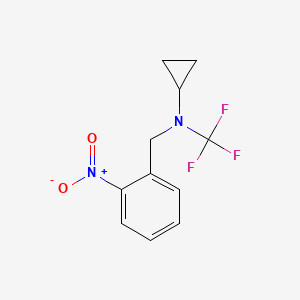

![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

